molecular formula C8H13BrO3 B15314130 Methyl2-[3-(bromomethyl)oxolan-3-yl]acetate

Methyl2-[3-(bromomethyl)oxolan-3-yl]acetate

Cat. No.: B15314130
M. Wt: 237.09 g/mol
InChI Key: HTRQYHJLQRREEH-UHFFFAOYSA-N
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Description

Methyl 2-[3-(bromomethyl)oxolan-3-yl]acetate is a brominated oxolane derivative featuring a tetrahydrofuran (oxolan) ring substituted with a bromomethyl group and an acetate ester.

  • Molecular framework: The oxolan ring (a five-membered oxygen-containing heterocycle) provides conformational flexibility compared to smaller rings like oxetane (four-membered). This influences reactivity in ring-opening or substitution reactions .
  • Functional groups: The bromomethyl (–CH₂Br) moiety acts as a versatile electrophilic site for nucleophilic substitution (e.g., alkylation), while the ester group (–COOCH₃) enables hydrolysis or transesterification .
  • Potential applications: Likely intermediates in synthesizing pharmaceuticals, agrochemicals, or functional materials due to the bromine’s leaving-group capacity and the ester’s metabolic stability .

Properties

Molecular Formula

C8H13BrO3

Molecular Weight

237.09 g/mol

IUPAC Name

methyl 2-[3-(bromomethyl)oxolan-3-yl]acetate

InChI

InChI=1S/C8H13BrO3/c1-11-7(10)4-8(5-9)2-3-12-6-8/h2-6H2,1H3

InChI Key

HTRQYHJLQRREEH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CCOC1)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl2-[3-(bromomethyl)oxolan-3-yl]acetate can be synthesized through a multi-step process. One common method involves the bromination of 3-(hydroxymethyl)oxolane, followed by esterification with methyl acetate. The reaction conditions typically require the use of a brominating agent such as phosphorus tribromide or N-bromosuccinimide, and the esterification is often catalyzed by an acid such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl2-[3-(bromomethyl)oxolan-3-yl]acetate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, to form new compounds.

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include oxo derivatives and carboxylic acids.

    Reduction: Products include primary alcohols.

Scientific Research Applications

Methyl2-[3-(bromomethyl)oxolan-3-yl]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl2-[3-(bromomethyl)oxolan-3-yl]acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or acids. The oxolane ring provides structural stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Features Reactivity/Applications Reference
Methyl 2-[3-(bromomethyl)oxolan-3-yl]acetate Not explicitly provided* ~237.1 (estimated) Bromomethyl-oxolan core; acetate ester Nucleophilic substitution; ester hydrolysis
Methyl 2-(oxetan-3-ylidene)acetate C₆H₈O₃ 128.13 Oxetane ring with exocyclic double bond; ester group Ring-opening via strain relief; polymer precursors
Methyl 2-(3-bromophenyl)acetate C₉H₉BrO₂ 245.07 Aromatic bromine; phenyl-acetate structure Suzuki coupling; aryl halide reactivity
2-(2-Bromoethyl)oxetane C₅H₉BrO 165.03 Oxetane ring with bromoethyl chain Alkylation; ring-expansion reactions
Methyl 3-amino-4-bromothiophene-2-carboxylate C₆H₅BrN₂O₂S 249.08 Brominated thiophene; amino and ester groups Electrophilic aromatic substitution; drug design

* Molecular formula inferred as C₈H₁₁BrO₃ based on structural analogs.

Structural and Reactivity Analysis

Oxolan vs. Oxetane Rings :

  • Oxolan (tetrahydrofuran) : Larger ring size reduces steric strain compared to oxetane, favoring stability in protic environments. The bromomethyl group’s position on oxolan enhances accessibility for nucleophilic attack .
  • Oxetane : Smaller ring size increases ring strain, making derivatives like 2-(2-bromoethyl)oxetane more reactive in ring-opening reactions .

Bromine Position (Aliphatic vs. Aromatic) :

  • Aliphatic bromine (e.g., in the target compound or 2-(2-bromoethyl)oxetane): Facilitates SN2 substitutions or eliminations. For example, the bromomethyl group in the target compound could undergo displacement by amines or thiols in drug-conjugation reactions .
  • Aromatic bromine (e.g., Methyl 2-(3-bromophenyl)acetate): Enables cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing biaryl systems, a key step in medicinal chemistry .

Ester Group Variations: The acetate ester in the target compound is less electron-withdrawing than the nitro or amino groups in analogs like methyl 3-amino-4-bromothiophene-2-carboxylate. This impacts hydrolysis rates and metabolic stability .

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